ns3623

Descripción general

Descripción

NS3623 es un compuesto químico conocido por su función como activador de los canales de potasio del gen humano relacionado con ether-a-go-go (hERG1/KV11.1). También se sabe que activa las corrientes IKr e Ito, mostrando efectos antiarrítmicos. El compuesto tiene un modo de acción dual, actuando tanto como activador como inhibidor de los canales hERG1 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La reacción generalmente ocurre bajo condiciones controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de NS3623 implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente para maximizar el rendimiento y minimizar las impurezas. El compuesto se purifica luego mediante técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

NS3623 se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: this compound puede experimentar reacciones de sustitución, donde uno o más átomos en la molécula son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos bajo condiciones apropiadas para lograr reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .

Aplicaciones Científicas De Investigación

NS3623 is a chloride conductance inhibitor that has been researched for various applications, particularly in the context of sickle cell disease and other biological activities. It is known to be a more effective blocker of human erythrocyte chloride conductance compared to other compounds .

Scientific Research Applications

Sickle Cell Disease:

- Erythrocyte Dehydration: this compound has been investigated as a potential therapeutic approach for sickle cell disease by ameliorating erythrocyte dehydration in transgenic SAD mice . The dehydration of sickle red blood cells (RBCs) depends on the parallel movement of chloride ions, and this compound blocks this chloride conductance .

- In Vitro Effects: this compound reversibly blocked human RBC chloride conductance with an IC50 value of 210 nmol/L and a maximal block of 95% in vitro . It also blocked the chloride conductance of mice RBCs in vitro with the same potency as human RBCs .

- In Vivo Effects: Oral administration of this compound to normal mice inhibited RBC chloride conductance (gCl) with an ED50 = 25 mg/kg . Repeated administration of 100 mg/kg twice a day for 10 days caused no adverse effects, making it a viable regimen for SAD mice .

- Treatment of SAD Mice: SAD mice treated with this compound for 3 weeks showed increased hematocrit and decreased mean corpuscular hemoglobin concentration, along with an increase in intracellular cation content . There was also a shift from sickled erythrocytes to well-hydrated discoid erythrocytes .

- Reversibility of Therapy: Withdrawal of this compound treatment for 1 month resulted in a reversion of the hematologic picture, demonstrating the reversibility of the therapy .

Other Biological Activities:

- hERG1/IKr/Ito Activator: this compound is an activator of human ether-a-go-go-related gene (hERG1/KV11.1) potassium channels . It activates the IKr and Ito currents and has antiarrhythmic properties .

- Increased Phase 1 Magnitude: Application of this compound to coronary-perfused left ventricular wedges resulted in increased phase 1 magnitude, epicardial AP notch and J wave .

Additional Information:

Mecanismo De Acción

NS3623 ejerce sus efectos activando los canales de potasio hERG1 (KV11.1) y KV4.3. Mejora las corrientes IKr e Ito, que son cruciales para la repolarización cardíaca. El compuesto también actúa como un bloqueador parcial de los canales hERG1, contribuyendo a su modo de acción dual. Este mecanismo es significativo en sus propiedades antiarrítmicas y su capacidad para modular la conductancia iónica celular .

Comparación Con Compuestos Similares

Compuestos Similares

NS1652: Otro compuesto de la misma clase, conocido por su inhibición de la conductancia de cloro.

PD-307243: Un compuesto con propiedades de activación de canales de potasio similares.

RPR26024: Otro activador de canales de potasio con efectos comparables.

Singularidad

NS3623 es único debido a su modo de acción dual, actuando tanto como activador como inhibidor de los canales hERG1. Esta doble funcionalidad lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .

Actividad Biológica

NS3623 is a compound recognized for its significant biological activities, particularly as a chloride conductance inhibitor and a voltage-gated potassium channel activator. This article delves into its mechanisms, effects, and implications in various biological contexts, supported by data tables and research findings.

This compound primarily acts on chloride channels and voltage-gated potassium channels. It has been shown to inhibit chloride conductance effectively at lower concentrations while exhibiting unique behavior at higher concentrations:

- Chloride Conductance Inhibition : this compound demonstrates a high affinity for chloride channels in human erythrocytes, achieving up to 99% inhibition at concentrations around 10 μM. This inhibition is crucial for potential therapeutic applications targeting conditions like malaria .

- Cation Conductance Enhancement : Interestingly, at concentrations exceeding 10 μM, this compound enhances cation conductance, suggesting a complex interaction with cellular ion channels that may allow sodium ions (Na+) to enter cells under hyperpolarized conditions .

Table 1: Concentration-Dependent Effects of this compound on Membrane Potential

| Concentration (μM) | Membrane Potential (mV) | Observations |

|---|---|---|

| 0 | -59.9 ± 1.6 | Baseline without inhibitor |

| 10 | -85.3 ± 0.8 | Significant hyperpolarization |

| 100 | -60.6 ± 1.5 | Reduced hyperpolarization |

The above table summarizes the effects of various concentrations of this compound on the membrane potential of erythrocytes post-treatment with A23187, a calcium ionophore .

Case Study: Antiarrhythmic Properties

This compound has been evaluated for its antiarrhythmic properties, particularly in the context of cardiac action potentials:

- Action Potential Duration (APD) : In studies involving cardiac tissues, this compound significantly shortened the action potential duration at 90% repolarization (APD(90)) in a dose-dependent manner compared to controls . This effect suggests potential applications in managing arrhythmias.

- Comparison with Other Agents : When compared to traditional antiarrhythmic drugs, this compound showed promise as an alternative treatment option due to its unique mechanism of enhancing cation currents while inhibiting chloride currents .

4. Broader Biological Activities

In addition to its primary actions on ion channels, this compound has implications in various biological systems:

- Potential in Malaria Treatment : The ability to modulate ion conductance can be beneficial in developing treatments for malaria by targeting erythrocyte ion channels .

- Role in Cardiac Health : With its antiarrhythmic properties, this compound could serve as a therapeutic agent for patients with arrhythmias resistant to conventional treatments .

5. Conclusion

The compound this compound exhibits diverse biological activities through its dual role as a chloride conductance inhibitor and a potassium channel activator. Its concentration-dependent effects highlight its potential utility in therapeutic applications ranging from treating malaria to managing cardiac arrhythmias. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical use.

Propiedades

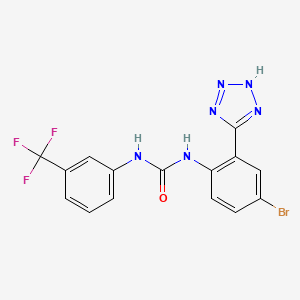

IUPAC Name |

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPULDIATMTIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343630-41-1 | |

| Record name | NS-3623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-3623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.